

Scale-up synthesis methods for azepane-3-carboxylate intermediates

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Compound of Interest

Compound Name: Methyl azepane-3-carboxylate
hydrochloride

CAS No.: 198959-48-7

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Scalable Synthesis of Azepane-3-Carboxylate Intermediates

Application Note & Protocol Guide

Executive Summary & Strategic Importance

Azepane (hexamethyleneimine) scaffolds are critical structural motifs in medicinal chemistry, serving as conformationally flexible bioisosteres for piperidines and prolines. The azepane-3-carboxylate core is particularly valuable as a precursor for

-amino acid analogs, peptidomimetics, and macrocyclic inhibitors (e.g., NS3/4A protease inhibitors).

While laboratory-scale synthesis often utilizes ring-expansion of cyclohexanones (Schmidt reaction) or ring-closing metathesis (RCM), these methods pose significant challenges upon scale-up:

- Schmidt/Azide Routes: High-energy intermediates present explosion hazards.
- RCM: High catalyst costs and dilution requirements limit multi-kilogram throughput.
- Diazoacetate Expansion: Requires flow chemistry to manage thermal risks effectively.

Recommended Strategy: This guide details the Dieckmann Condensation route. It is the industry-preferred method for scale-up due to its use of inexpensive commodity reagents, manageable thermal profiles, and the generation of a versatile

-keto ester intermediate (Ethyl 1-benzyl-4-oxoazepane-3-carboxylate) that allows for further functionalization.

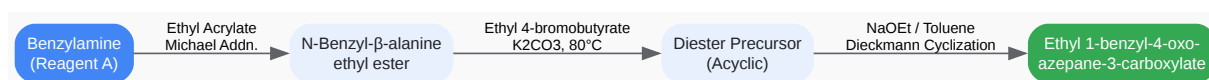
Route Selection & Mechanistic Logic

The Dieckmann Condensation Pathway

The most robust route to the 7-membered azepane ring with a carboxylate handle involves the cyclization of a mixed diester amine.

Mechanism:

- **Precursor Assembly:** Sequential N-alkylation of a primary amine (e.g., benzylamine) with ethyl acrylate (Michael addition) and ethyl 4-bromobutyrate ().
- **Cyclization:** Base-mediated intramolecular Claisen condensation (Dieckmann) forms the 7-membered ring.
- **Regioselectivity:** The cyclization of the asymmetric diester (-(2-ethoxycarbonyl)ethyl)-(3-ethoxycarbonylpropyl)amine) preferentially forms the 4-oxo-3-carboxylate isomer due to the stability of the resulting enolate.



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Caption: Logical flow of the Dieckmann condensation route for azepane synthesis.

Detailed Experimental Protocols

Phase 1: Synthesis of the Acyclic Diester Precursor

Objective: Prepare Ethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.

Reagents:

- Benzylamine (1.0 equiv)
- Ethyl Acrylate (1.1 equiv)
- Ethyl 4-bromobutyrate (1.2 equiv)
- Potassium Carbonate () (2.0 equiv)
- Ethanol (Solvent A) & Acetonitrile (Solvent B)

Protocol:

- Michael Addition:
 - Charge a reactor with Benzylamine (10.7 g, 100 mmol) and Ethanol (50 mL).
 - Cool to 0°C. Add Ethyl Acrylate (11.0 g, 110 mmol) dropwise over 30 minutes to control exotherm.
 - Allow to warm to 20–25°C and stir for 4 hours.
 - IPC (In-Process Control): Monitor by TLC/LCMS for consumption of benzylamine.
 - Concentrate in vacuo to yield the intermediate N-benzyl-
-alanine ethyl ester (typically quantitative).

- Alkylation:
 - Dissolve the crude intermediate in Acetonitrile (150 mL).
 - Add finely powdered

(27.6 g, 200 mmol).
 - Add Ethyl 4-bromobutyrate (23.4 g, 120 mmol).
 - Heat to reflux (80–82°C) for 16–24 hours.
 - Critical Step: Vigorous stirring is required to prevent caking of inorganic salts.
 - Cool to room temperature, filter off solids, and concentrate the filtrate.[1]
 - Purification: Vacuum distillation is recommended for >100g scales to remove excess bromobutyrate. For smaller batches, silica plug filtration (Hexane/EtOAc) suffices.

Phase 2: Dieckmann Cyclization (Scale-Up Critical)

Objective: Cyclize to Ethyl 1-benzyl-4-oxoazepane-3-carboxylate.

Reagents:

- Diester Precursor (from Phase 1)
- Sodium Ethoxide (NaOEt), 21 wt% in EtOH (1.5 equiv) OR Potassium tert-butoxide (KOtBu) in Toluene (Preferred for cleaner profiles).
- Toluene (anhydrous)
- Acetic Acid (for quench)[2]

Protocol:

- Reactor Setup: Dry 3-neck flask equipped with mechanical stirrer, internal thermometer, and addition funnel. Nitrogen atmosphere is mandatory.

- Base Preparation: Charge Toluene (10 vol) and K₂OtBu (1.5 equiv). Cool to 0°C.[3]
- Addition: Dilute the Diester Precursor (1.0 equiv) in Toluene (2 vol). Add this solution dropwise to the base suspension over 1–2 hours.
 - Why? High dilution and slow addition favor intramolecular cyclization over intermolecular polymerization.
- Reaction: Allow to warm to room temperature. Stir for 4–6 hours.
 - Observation: The mixture will become thick/gelatinous as the enolate salt precipitates.
- Quench & Workup:
 - Cool to 0°C.[3]
 - Add Glacial Acetic Acid (1.6 equiv) diluted in water (5 vol) slowly.
 - Separate phases.[3][4] Extract aqueous layer with Ethyl Acetate.
 - Wash combined organics with Brine, dry over _____, and concentrate.[5]
- Product Isolation: The crude _____
-keto ester is often an oil. For high purity, convert to the hydrochloride salt by treating the ethereal solution with HCl/Dioxane, precipitating the solid salt.

Quantitative Performance Data

Parameter	Phase 1 (Alkylation)	Phase 2 (Cyclization)	Notes
Yield (Typical)	85 - 92%	70 - 80%	Cyclization yield depends heavily on anhydrous conditions.
Purity (HPLC)	>95% (after dist.)	>90% (Crude)	Recrystallization of HCl salt boosts purity to >98%.
Key Impurity	Dialkylated Acrylate	Polymer/Oligomers	Controlled by dilution and addition rate.
Scale Factor	Linear	Non-linear	Phase 2 exotherm and mixing require careful engineering at >1kg.

Process Safety & Impurity Control

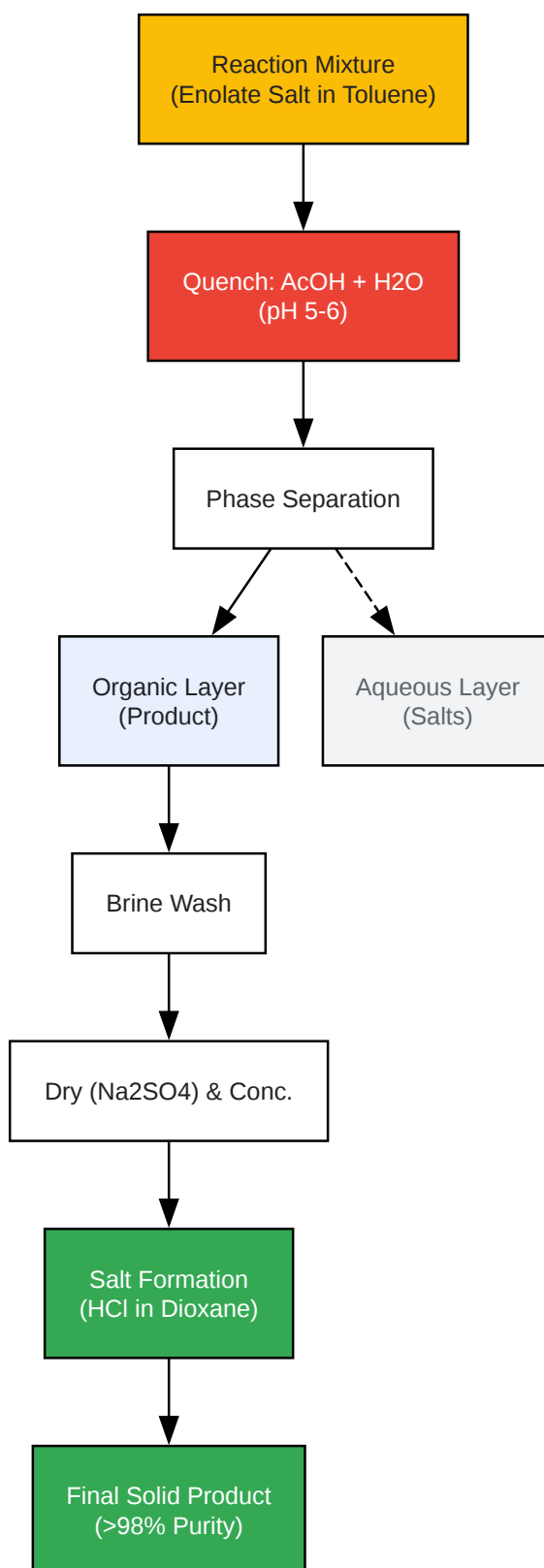
Critical Control Points (CCPs)

- **Thermal Runaway (Michael Addition):** The reaction of benzylamine with ethyl acrylate is exothermic. On a kilo-scale, active cooling is required to maintain to prevent polymerization of the acrylate.
- **Hydrogen Gas (Cyclization):** If using NaH (alternative base), massive evolution occurs. The NaOEt/KOtBu route described above avoids this hazard.
- **Decarboxylation Risk:** The product is a -keto ester. Heating the acidic aqueous workup can trigger decarboxylation, leading to 1-benzylazepan-4-one (loss of the carboxylate). Keep workup cold.

Analytical Checkpoints

- H-NMR: Look for the disappearance of the ethyl ester triplet/quartet of the starting material and the appearance of the enol proton (if applicable) or the methine proton at the 3-position (~3.5-4.0 ppm).
- LC-MS: Confirm mass $[M+H]^+$. The cyclized product has a mass of $MW(\text{Diester}) - MW(\text{EtOH})$.

Visualization of Workup Workflow



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Caption: Optimized workup procedure to isolate the azepane-3-carboxylate as a stable salt.

Advanced Alternative: Ring Expansion (Flow Chemistry)

For facilities equipped with continuous flow reactors, the ring expansion of N-Boc-4-piperidone with ethyl diazoacetate (EDA) offers a shorter route.

- Reagents: N-Boc-4-piperidone, EDA,
- Advantage: Direct access to the ketone/carboxylate system in one step.
- Safety: Flow chemistry mitigates the explosion risk of EDA by minimizing the active volume.
- Reference: See Org. Lett. 2016, 18, 1972 for catalyst screening in similar expansions.

References

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